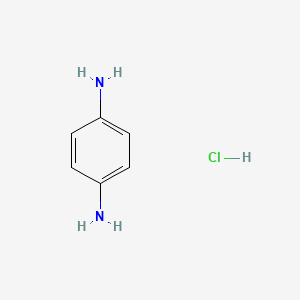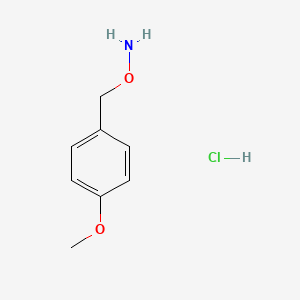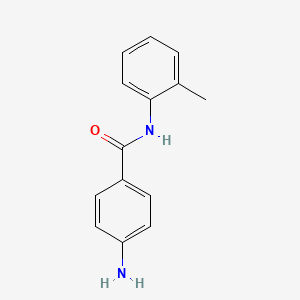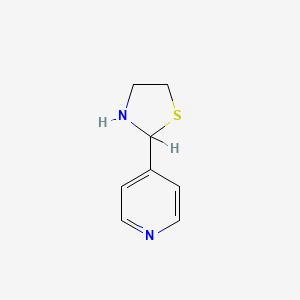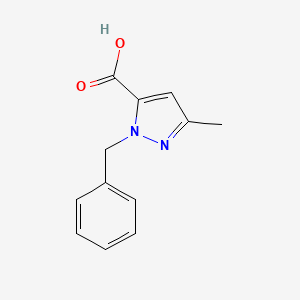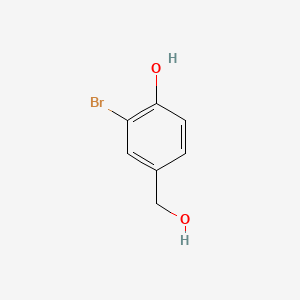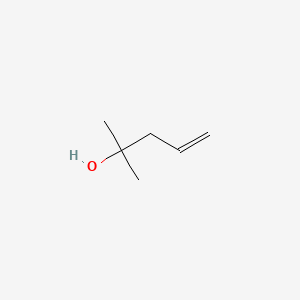
2-Methyl-4-penten-2-ol
描述
2-Methyl-4-penten-2-ol is an organic compound with the molecular formula C6H12O. It is a colorless liquid at room temperature and is known for its refreshing fruit-like aroma . This compound is also referred to as 4-Penten-2-ol, 2-methyl .
准备方法
Synthetic Routes and Reaction Conditions: 2-Methyl-4-penten-2-ol can be synthesized through various methods. One common approach involves the reaction of isobutene with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. Catalysts such as acidic ion-exchange resins are often employed to facilitate the reaction .
化学反应分析
Types of Reactions: 2-Methyl-4-penten-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones
Reduction: Saturated alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Methyl-4-penten-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2-Methyl-4-penten-2-ol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain signaling pathways involved in cellular processes .
相似化合物的比较
- 4-Penten-2-ol
- 2-Methyl-3-buten-2-ol
- 2-Methyl-4-pentyn-2-ol
Comparison: 2-Methyl-4-penten-2-ol is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to 4-Penten-2-ol, it has an additional methyl group, which influences its reactivity and applications. Similarly, 2-Methyl-3-buten-2-ol and 2-Methyl-4-pentyn-2-ol have different bonding arrangements, leading to variations in their chemical behavior and uses .
属性
IUPAC Name |
2-methylpent-4-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-5-6(2,3)7/h4,7H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOPRNGQFQWYER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211464 | |
| Record name | 2-Methyl-4-penten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624-97-5 | |
| Record name | 2-Methyl-4-penten-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-4-penten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpent-4-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-4-PENTEN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38Q68G4313 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable characteristic of 2-methyl-4-penten-2-ol synthesis?
A: this compound can be synthesized through a novel one-step process using a mixture of benzene and tetrahydrofurane as solvents []. This method offers an alternative to the traditional two-step process and has shown promising results in terms of yield. Research indicates that a volume ratio of 3:1 for benzene to tetrahydrofurane yielded the highest amount of this compound at 81.3% [].
Q2: How is the structure of this compound confirmed?
A: The molecular structure of this compound can be confirmed using spectroscopic techniques like Infrared spectroscopy (IR) and proton Nuclear Magnetic Resonance (1H NMR) []. These methods provide detailed information about the functional groups and arrangement of atoms within the molecule, allowing for unambiguous identification.
Q3: Can this compound be used as a starting material for other compounds?
A: Yes, research shows that this compound acetate can react with acetaldehyde via the Prins reaction to form addition compounds. These compounds can then be converted to methyl heptenone, a valuable fragrance and flavoring agent [].
Q4: Are there alternative synthetic routes to produce derivatives of this compound?
A: Electrochemistry provides another method for creating derivatives of this compound. For instance, electrolyzing allyl chloride with an excess of acetone in a specific electrolyte solution can yield this compound []. This electrochemical approach allows for the addition of allyl and benzyl groups from various halides to acetone, forming a range of corresponding alcohols [].
Q5: Has this compound been studied in the context of cyclization reactions?
A: Yes, studies have investigated the iodocyclization of N, N-dialkylamino-2-methyl-4-penten-2-ol oxides [, ]. This reaction involves the formation of a ring structure within the molecule through the addition of iodine.
Q6: Is there research on the reactivity of this compound under specific conditions?
A: The dehydration of this compound, a process where a water molecule is removed from the compound, has been explored as part of broader investigations into the dehydration of isomeric C6 alkenols []. Additionally, studies have examined the dehydration of ethylenic alcohols, a class of compounds to which this compound belongs []. These investigations shed light on the behavior and potential transformations of this compound under specific reaction conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



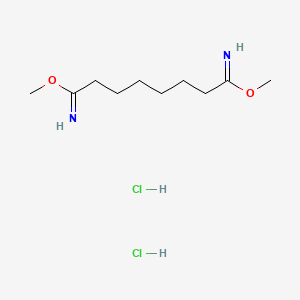
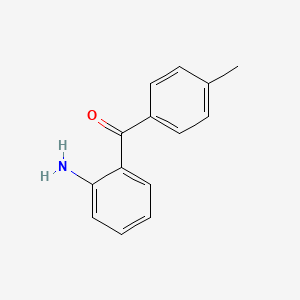
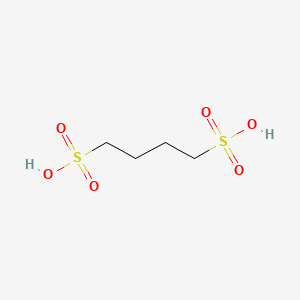
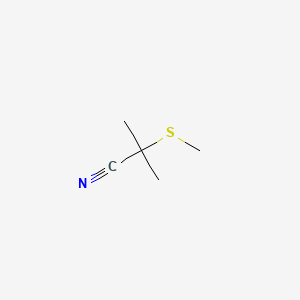

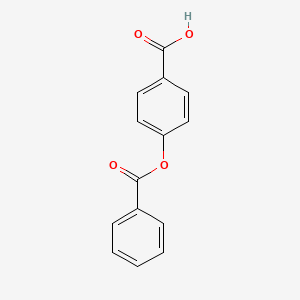
![3',6'-Bis(diethylamino)-2-(4-nitrophenyl)spiro[isoindole-1,9'-xanthene]-3-one](/img/structure/B1266152.png)
